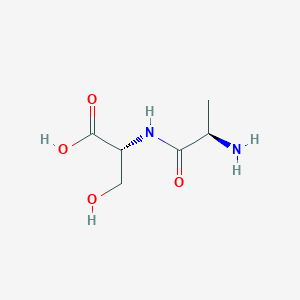
D-alanyl-D-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-alanyl-D-serine is a dipeptide composed of D-alanine and D-serine It is a zwitterionic compound with the molecular formula C₆H₁₂N₂O₄
Preparation Methods
Synthetic Routes and Reaction Conditions
D-alanyl-D-serine can be synthesized through peptide coupling reactions. One common method involves the use of D-alanine and D-serine as starting materials, which are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction typically proceeds under mild conditions at room temperature, yielding this compound after purification .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using specific enzymes like D-alanine-D-serine ligase. This method offers high specificity and efficiency, making it suitable for large-scale production. The enzymatic process involves the use of ATP as a cofactor and proceeds under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
D-alanyl-D-serine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), room temperature.
Reduction: Sodium borohydride (NaBH₄), room temperature.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
D-alanyl-D-serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in bacterial cell wall biosynthesis and as a substrate for various enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies
Mechanism of Action
D-alanyl-D-serine exerts its effects primarily through its interaction with enzymes involved in bacterial cell wall biosynthesis. It acts as a substrate for D-alanine-D-serine ligase, which catalyzes the formation of peptide bonds in the bacterial cell wall. This interaction is crucial for maintaining the structural integrity of the cell wall and is a target for antibiotic development .
Comparison with Similar Compounds
Similar Compounds
D-alanyl-D-alanine: Another dipeptide involved in bacterial cell wall biosynthesis.
D-serine: A single amino acid with neuromodulatory properties.
D-alanine: A single amino acid involved in various metabolic pathways
Uniqueness
D-alanyl-D-serine is unique due to its specific role in bacterial cell wall biosynthesis and its potential as a target for antibiotic development. Unlike D-alanyl-D-alanine, which is more commonly studied, this compound offers distinct advantages in terms of its enzymatic interactions and potential therapeutic applications .
Properties
CAS No. |
1115-50-0 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m1/s1 |
InChI Key |
IPWKGIFRRBGCJO-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
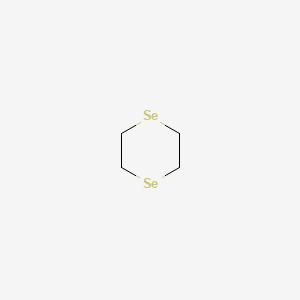

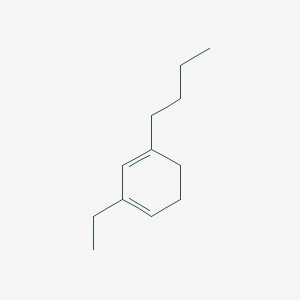


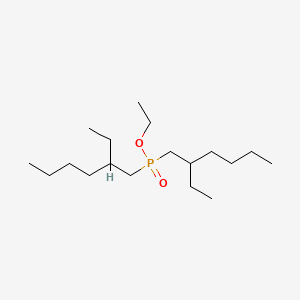
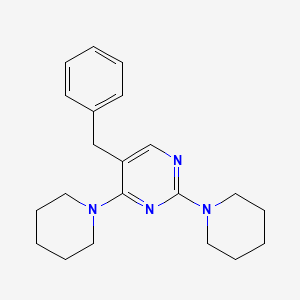
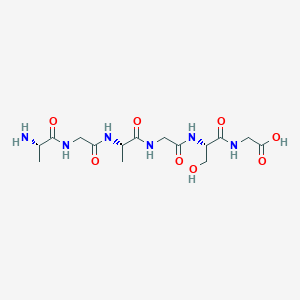


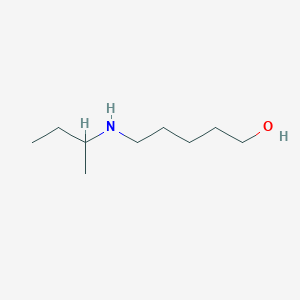
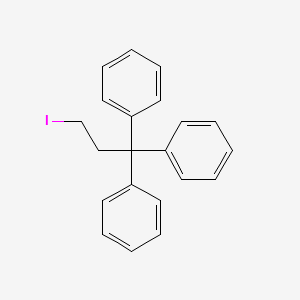
![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)
